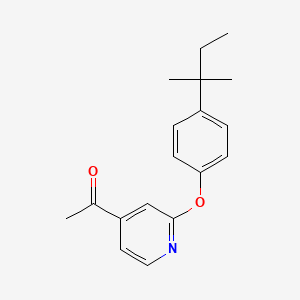![molecular formula C11H17BO2 B11746783 [2-Methyl-4-(2-methylpropyl)phenyl]boronic acid](/img/structure/B11746783.png)
[2-Methyl-4-(2-methylpropyl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Methyl-4-(2-methylpropyl)phenyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a 2-methyl and a 2-methylpropyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Methyl-4-(2-methylpropyl)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Suzuki–Miyaura Coupling: This is the most common reaction involving [2-Methyl-4-(2-methylpropyl)phenyl]boronic acid. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source under acidic conditions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), and an aryl or vinyl halide.
Protodeboronation: Acidic conditions (e.g., hydrochloric acid) and a proton source.
Major Products:
Suzuki–Miyaura Coupling: Biaryl compounds.
Protodeboronation: The corresponding aryl compound without the boronic acid group.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Used extensively in the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science.
Sensing Applications: Utilized in the development of sensors for detecting diols and other analytes.
Biology and Medicine:
Drug Development: Boronic acids are explored for their potential in developing new drugs, particularly in cancer therapy and enzyme inhibition.
Industry:
Polymer Synthesis: Used in the production of polymers with specific properties.
Material Science: Employed in the creation of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of [2-Methyl-4-(2-methylpropyl)phenyl]boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki–Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the base, which facilitate the reaction.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the methyl and methylpropyl substituents.
4-Methylphenylboronic Acid: Contains only a methyl substituent on the phenyl ring.
2-Methylphenylboronic Acid: Contains only a methyl substituent at the ortho position.
Uniqueness: [2-Methyl-4-(2-methylpropyl)phenyl]boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both methyl and methylpropyl groups can provide steric hindrance and electronic effects that differentiate it from other boronic acids.
Properties
Molecular Formula |
C11H17BO2 |
|---|---|
Molecular Weight |
192.06 g/mol |
IUPAC Name |
[2-methyl-4-(2-methylpropyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H17BO2/c1-8(2)6-10-4-5-11(12(13)14)9(3)7-10/h4-5,7-8,13-14H,6H2,1-3H3 |
InChI Key |
SHRVZTLKNXVPAN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)CC(C)C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11746701.png)
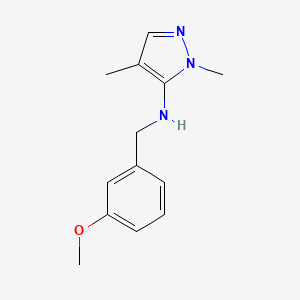
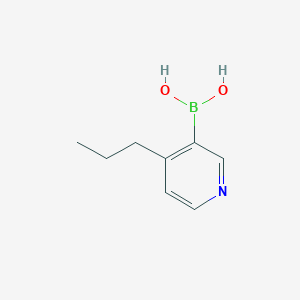
![4-Amino-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B11746725.png)
![3-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11746727.png)
![3-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11746728.png)
![3-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11746735.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11746739.png)
![1-(2,2-difluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11746741.png)
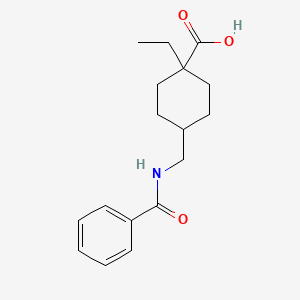
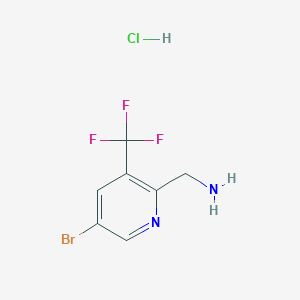
![(2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carbohydrazide](/img/structure/B11746751.png)
![{4-[(Dimethoxyphosphoryl)methyl]phenyl}boronic acid](/img/structure/B11746756.png)
